2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chromeno[2,3-d]pyrimidine core, along with the ethoxyphenyl and methylphenyl substituents, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction using ethoxyphenyl halides in the presence of a base.
Thioether formation: The sulfanyl group is introduced by reacting the intermediate with thiol reagents.
Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The ethoxyphenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been evaluated for its anticancer activities against various cancer cell lines, showing promising cytotoxic effects.
Biological Studies: It has been used in molecular docking studies to understand its interaction with biological targets and to explore its structure-activity relationship.
Pharmacological Research: The compound’s potential as an anti-inflammatory, antimicrobial, and antioxidant agent has been investigated, making it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Modulating Signaling Pathways: The compound may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activities.
Comparison with Similar Compounds
2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
- N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide .
- 3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
These compounds share structural similarities but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-22-13-11-19(12-14-22)26-30-27-23(16-20-8-4-5-10-24(20)34-27)28(31-26)35-17-25(32)29-21-9-6-7-18(2)15-21/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGJBKVIMXJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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